In cardiovascular research, Soterenol has been shown to be a safe beta adrenergic receptor blocking agent in both acute and chronic studies in humans. It effectively blocks the beta adrenergic stimulating effect of isoproterenol without leading to toxic effects, even at doses two to three times larger than the effective beta-blocking dose1. This suggests its potential use in clinical states where beta adrenergic blockade is indicated but cardiac depressant drugs are contraindicated.
Soterenol's potent alpha-adrenoceptor action on vascular smooth muscle has been demonstrated through its ability to increase mean arterial blood pressure and decrease heart rate in rabbits. This action is also observed in the contraction of rabbit aorta and portal vein, as well as in other smooth muscle tissues like the guinea-pig vas deferens and cat nictitating membrane25. These findings indicate that Soterenol could be useful in studying vascular tone and the regulation of blood pressure.
In toxicology, an 18-month oral toxicity study of Soterenol hydrochloride in rats revealed an increase in the prevalence of mesovarial leiomyomas, ovarian cysts, and focal hyperplasia of smooth muscle, particularly in the high-dose group3. This highlights the importance of long-term safety assessments of Soterenol, especially when considering its potential therapeutic applications.
Comparative studies of Soterenol and its isomers, such as the 3-hydroxy, 4-sulphonamido isomer (MJ6987-01), have been conducted to evaluate their beta-adrenoceptor effects in isolated tissues from the guinea-pig and other animals. These studies help to elucidate the specific adrenergic receptor interactions of Soterenol and its derivatives, which is crucial for understanding their pharmacological profiles and potential therapeutic uses4.
Soterenol hydrochloride is derived from the class of compounds known as beta adrenergic agonists. These compounds mimic the action of catecholamines like adrenaline and noradrenaline, interacting with beta adrenergic receptors to elicit physiological responses such as increased heart rate and bronchodilation. The specific chemical formula for soterenol hydrochloride is , with a molecular weight of approximately 324.0911 g/mol .
The synthesis of soterenol hydrochloride involves several key steps that can vary based on the desired purity and yield. One common method includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular structure of soterenol hydrochloride reveals several important features:
Soterenol hydrochloride participates in various chemical reactions typical for beta adrenergic agonists:
The mechanism of action for soterenol hydrochloride primarily involves its role as an agonist for beta adrenergic receptors:
Soterenol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Soterenol hydrochloride has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3